(4-Iodophenyl)methanesulfonamide
Overview
Description
(4-Iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8INO2S and a molecular weight of 297.12 g/mol . It is known for its applications in various fields of research, including medicinal chemistry, organic synthesis, and drug discovery. The compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)methanesulfonamide typically involves the reaction of 4-iodoaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then warmed to room temperature. The product is obtained after purification through extraction and chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The methanesulfonamide group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield sulfonic acids.
Scientific Research Applications
(4-Iodophenyl)methanesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of various organic molecules.
Drug Discovery: It is employed in the development of new drugs due to its unique reactivity and functional groups.
Fluorescent Sensors: The compound has been used in the design of fluorescent sensors for detecting mercury ions and other analytes.
Mechanism of Action
The mechanism of action of (4-Iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of serine proteases, which are enzymes involved in various biological processes. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)methanesulfonamide
- (4-Chlorophenyl)methanesulfonamide
- (4-Fluorophenyl)methanesulfonamide
Uniqueness
Compared to its analogs, (4-Iodophenyl)methanesulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher atomic number compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
(4-iodophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGABXDEMIBSBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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